Benzothiazole-d4

Description

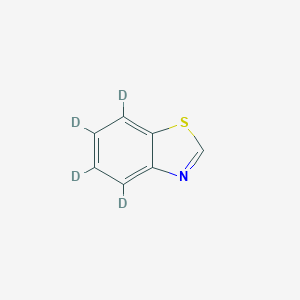

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJUPLGTWVMSFF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445275 | |

| Record name | Benzothiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-51-3 | |

| Record name | Benzothiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzothiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Benzothiazole-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized. This document includes key physical and chemical data, detailed experimental protocols, and structural and workflow visualizations to facilitate a deeper understanding and application of Benzothiazole-d4.

Chemical Properties

Benzothiazole-d4, with the CAS number 194423-51-3, is the deuterated analogue of Benzothiazole. The four hydrogen atoms on the benzene ring are replaced with deuterium, making it a valuable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based quantification.[1]

Physical and Chemical Properties

The physical and chemical properties of Benzothiazole-d4 are summarized in the table below. For comparative purposes, the experimental data for the non-deuterated Benzothiazole are also provided.

| Property | Benzothiazole-d4 | Benzothiazole (for comparison) |

| Molecular Formula | C₇HD₄NS | C₇H₅NS |

| Molecular Weight | 139.21 g/mol [1] | 135.19 g/mol |

| Appearance | Light brown to brown oil[1] | Colorless to pale yellow liquid |

| Melting Point | No experimental data available | 2 °C |

| Boiling Point | 227.0 ± 9.0 °C at 760 mmHg (Predicted) | 227-228 °C at 765 mmHg |

| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in alcohol, ether, and carbon disulfide |

| Purity (HPLC) | >95% | - |

| Isotopic Enrichment | 98.1% (d₄=93.76%, d₃=5.58%, d₂=0.36%, d₁=0.03%, d₀=0.26%)[1] | - |

| Storage Temperature | 4°C[2] | Room temperature |

Molecular Structure

The structure of Benzothiazole-d4 consists of a benzene ring fused to a thiazole ring, with the hydrogen atoms at positions 4, 5, 6, and 7 of the benzene ring replaced by deuterium atoms.

Structural Representation

Caption: Chemical structure of Benzothiazole-d4.

Experimental Protocols

Synthesis of Benzothiazole-d4

A plausible synthetic route for Benzothiazole-d4 involves the deuteration of a suitable precursor followed by cyclization. The following is a representative protocol based on general methods for benzothiazole synthesis and aromatic deuteration.

Materials:

-

Benzothiazole

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deuteration: In a round-bottom flask, dissolve Benzothiazole in deuterated sulfuric acid (D₂SO₄).

-

Heat the mixture under reflux for a specified period to allow for H/D exchange on the aromatic ring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Work-up: Carefully quench the reaction by slowly adding the mixture to ice-cold deuterium oxide (D₂O).

-

Neutralize the solution with a suitable base (e.g., sodium carbonate).

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with D₂O.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Benzothiazole-d4.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Analysis by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of Benzothiazole-d4 is expected to show a significant reduction or absence of signals in the aromatic region (typically ~7.0-8.5 ppm) compared to the non-deuterated compound. A singlet corresponding to the proton at the 2-position of the thiazole ring should be observed. A Certificate of Analysis confirms the ¹H NMR spectrum is consistent with the structure of Benzothiazole-d4.[1]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated carbons (C4, C5, C6, and C7) will exhibit splitting into multiplets due to C-D coupling and will have a lower intensity compared to the protonated carbons.

Mass Spectrometry (MS):

The mass spectrum of Benzothiazole-d4 will show a molecular ion peak (M+) at m/z 139, which is 4 mass units higher than that of the non-deuterated Benzothiazole (m/z 135). The fragmentation pattern is expected to be similar to that of Benzothiazole, with the corresponding fragments showing a mass shift due to the presence of deuterium atoms.

Application as an Internal Standard in LC-MS

Benzothiazole-d4 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of Benzothiazole and related compounds in various matrices. The following workflow illustrates this application.

Caption: Workflow for using Benzothiazole-d4 as an internal standard in LC-MS analysis.

Experimental Protocol for LC-MS Analysis with Benzothiazole-d4 as an Internal Standard:

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, water), add a precise amount of Benzothiazole-d4 solution of a known concentration.

-

Perform an appropriate extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC injection.

-

-

LC-MS Analysis:

-

Inject the prepared sample into an LC-MS system.

-

Separate the analyte and the internal standard using a suitable LC column and mobile phase gradient.

-

Detect the analyte and Benzothiazole-d4 using a mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The mass transitions for Benzothiazole and Benzothiazole-d4 would be monitored.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard (Benzothiazole-d4).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of standards with known concentrations against their concentrations.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

-

Conclusion

Benzothiazole-d4 is a critical tool for researchers and analytical scientists, offering a reliable internal standard for the accurate quantification of Benzothiazole and its derivatives. This guide provides essential chemical and structural information, alongside practical experimental protocols, to support its effective application in the laboratory. The provided visualizations of its structure and analytical workflow are intended to enhance comprehension and facilitate its use in complex research and development settings.

References

Physical and chemical characteristics of Benzothiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Benzothiazole-d4. It includes key quantitative data, detailed experimental protocols, and logical workflow diagrams to support its application in research and development.

Core Physical and Chemical Properties

Benzothiazole-d4 is the deuterated form of Benzothiazole, a bicyclic aromatic heterocyclic compound. The deuteration is on the benzene ring, making it a valuable internal standard for mass spectrometry-based quantitative analysis.

Structural and General Data

| Property | Value | Source |

| Chemical Name | Benzothiazole-4,5,6,7-d4 | [1] |

| Alternate Names | 1-Thia-3-azaindene-d4; 4,5,6,7-tetradeuterio-1,3-benzothiazole | [2] |

| CAS Number | 194423-51-3 | [1][2] |

| Molecular Formula | C₇HD₄NS | [1][2] |

| Molecular Weight | 139.21 g/mol | [1][2] |

| Appearance | Light brown to brown oil | [1] |

| Purity (HPLC) | 96.84% | [1] |

| Isotopic Enrichment | 98.1% (d₄=93.76%, d₃=5.58%, d₂=0.36%, d₁=0.03%, d₀=0.26%) | [1] |

Physicochemical Properties

| Property | Benzothiazole-d4 | Benzothiazole (for comparison) | Source |

| Melting Point | Data not available | 2 °C | [3] |

| Boiling Point | 227.0 ± 9.0 °C at 760 mmHg (Predicted) | 227-228 °C | [3][4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | 1.2418 g/cm³ | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in ethanol, methanol, and DMSO; slightly soluble in water (4.30 x 10³ mg/L at 25°C) | [3][5][6] |

| LogP | 2.29630 (Predicted) | 2.01 | [4][6] |

| Storage Temperature | -20°C (pure form), -80°C (in solvent) | Not specified | [1] |

Spectroscopic Data

While a Certificate of Analysis for Benzothiazole-d4 confirms its structure is consistent with ¹H NMR, specific experimental spectra for the deuterated compound are not widely published.[1] The following sections provide a reference to the expected spectroscopic behavior based on the parent compound's data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of Benzothiazole-d4 is expected to show a significant reduction in the aromatic region signals corresponding to the benzene ring protons compared to the non-deuterated Benzothiazole. The remaining proton signal would be from the thiazole ring. For reference, the ¹H NMR spectrum of Benzothiazole in CDCl₃ shows signals between 7.46 and 8.97 ppm.[7]

-

¹³C NMR: The ¹³C NMR spectrum of Benzothiazole-d4 should be very similar to that of Benzothiazole, as deuterium substitution has a minimal effect on the carbon chemical shifts. The spectrum of Benzothiazole exhibits signals corresponding to the seven carbon atoms of the bicyclic structure.[8]

Mass Spectrometry (MS)

The mass spectrum of Benzothiazole-d4 will show a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. This is 4 mass units higher than the molecular ion of Benzothiazole (m/z 135).[9] This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.

Experimental Protocols

Synthesis of Benzothiazole-d4 (Generalized Protocol)

The synthesis of Benzothiazole-d4 would likely follow a similar pathway to the synthesis of Benzothiazole, utilizing a deuterated starting material. A common method for benzothiazole synthesis is the condensation of 2-aminothiophenol with a carbonyl compound.[10] For the deuterated analog, deuterated 2-aminothiophenol would be a logical precursor.

Objective: To synthesize Benzothiazole-d4 via the condensation of a deuterated precursor.

Materials:

-

2-Amino-thiophenol-d4

-

Formic acid (or other suitable one-carbon source)

-

Acid catalyst (e.g., polyphosphoric acid)

-

Solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-amino-thiophenol-d4 and a molar equivalent of formic acid in toluene.

-

Add a catalytic amount of polyphosphoric acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

Quantitative Analysis using Benzothiazole-d4 as an Internal Standard (Generalized LC-MS/MS Protocol)

Benzothiazole-d4 is primarily used as an internal standard for the quantification of Benzothiazole and its derivatives in various matrices.[11] The following is a generalized protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify an analyte (e.g., Benzothiazole) in a sample matrix using Benzothiazole-d4 as an internal standard.

Materials and Instrumentation:

-

Sample containing the analyte

-

Benzothiazole-d4 internal standard solution of known concentration

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Solvents for sample preparation (e.g., methanol, acetonitrile)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the Benzothiazole-d4 internal standard solution.

-

Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the matrix.[12]

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte and internal standard on the LC column using a suitable gradient elution program.

-

Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the analyte (e.g., Benzothiazole, m/z 136 → fragment ion) and the internal standard (Benzothiazole-d4, m/z 140 → fragment ion).

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Mandatory Visualizations

Logical Workflow for the Synthesis of Benzothiazole-d4

Caption: Generalized synthetic workflow for Benzothiazole-d4.

Experimental Workflow for a Bioanalytical Assay using Benzothiazole-d4

Caption: Workflow for quantification using Benzothiazole-d4 as an internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. guidechem.com [guidechem.com]

- 5. Benzothiazole-d4 CAS#: 194423-51-3 [m.chemicalbook.com]

- 6. env.go.jp [env.go.jp]

- 7. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) [hmdb.ca]

- 9. Benzothiazole [webbook.nist.gov]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Benzothiazole-d4 (CAS: 194423-51-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzothiazole-d4, a deuterated analog of benzothiazole. It is primarily intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analyses. This document covers the physicochemical properties, typical experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and relevant biological information such as the metabolic pathways and toxicity of its non-deuterated counterpart, benzothiazole.

Core Chemical and Physical Properties

Benzothiazole-d4 is a synthetic, isotopically labeled form of benzothiazole where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a molecule that is chemically identical to benzothiazole but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification of benzothiazole, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.

Table 1: Physicochemical Properties of Benzothiazole-d4

| Property | Value |

| CAS Number | 194423-51-3 |

| Molecular Formula | C₇HD₄NS |

| Molecular Weight | 139.21 g/mol |

| Predicted Boiling Point | 227.0 ± 9.0 °C at 760 mmHg[1] |

| Predicted Density | 1.3 ± 0.1 g/cm³[1] |

| Predicted Flash Point | 96.6 ± 7.6 °C[1] |

| Predicted Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[1] |

| Predicted Refractive Index | 1.689[1] |

| Appearance | Oil |

| Storage Temperature | Refrigerator, +4°C[2][3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[3] |

Application in Quantitative Analysis: Experimental Protocols

Benzothiazole-d4 is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of benzothiazole in various complex matrices, including environmental and biological samples. The following sections outline a general experimental protocol for the analysis of benzothiazole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Benzothiazole-d4 as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a generalized procedure for the extraction of benzothiazole from aqueous samples such as wastewater.

-

Sample Fortification: Spike the aqueous sample with a known concentration of Benzothiazole-d4 solution in methanol.

-

Cartridge Conditioning: Condition a polymeric solid-phase extraction cartridge (e.g., Oasis HLB) sequentially with methanol and then with ultrapure water.

-

Sample Loading: Load the fortified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with ultrapure water to remove interfering substances.

-

Elution: Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetone.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC method.

HPLC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of benzothiazole and its deuterated internal standard.

Table 2: Illustrative HPLC-MS/MS Parameters for Benzothiazole Analysis

| Parameter | Condition |

| HPLC Column | C8 or C18 reversed-phase column (e.g., ACE 3 C8, 50 x 2.1 mm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.12 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Ion Spray Voltage | +4200 V[4] |

| Ion Source Temperature | 120°C[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Mass Spectrometry Transitions for Benzothiazole

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Benzothiazole | 136 | 109 | 65 |

| Benzothiazole-d4 | 140 | 113 | 69 |

Note: The transitions for Benzothiazole-d4 are predicted based on the fragmentation of benzothiazole and the mass shift due to deuteration.

Biological Fate of Benzothiazole

Understanding the metabolism and potential toxicity of benzothiazole is crucial for researchers in drug development and environmental science.

Metabolic Pathway

In vivo studies in guinea pigs have shown that benzothiazole undergoes extensive metabolism, primarily through thiazole ring scission. The major metabolic pathway involves the formation of several aniline derivatives.

The metabolic fate of benzothiazole involves biotransformation into several key metabolites. The primary metabolites identified are 2-methylmercaptoaniline, which is further oxidized to 2-methylsulphinylaniline and 2-methylsulphonylaniline.[4][5] Further metabolism can lead to the formation of hydroxylamine derivatives.[4][5] These metabolites can exist in both conjugated and unconjugated forms in urine.[4][5]

Toxicity Profile

Benzothiazole and its derivatives are of environmental and toxicological concern. Benzothiazole is known to be a respiratory irritant and a dermal sensitizer.[6][7] Some studies have indicated that benzothiazole can be positive in genetic toxicity assays with metabolic activation.[6][7] Its metabolism can lead to the formation of aromatic hydroxylamines, which are metabolites with potential mutagenic and carcinogenic properties.[6][7] Furthermore, benzothiazole has been shown to be an inducer of cytochrome P450 enzymes and other phase II metabolizing enzymes.[8]

Experimental and Logical Workflows

General Analytical Workflow using Benzothiazole-d4

The following diagram illustrates a typical workflow for the quantification of benzothiazole in an environmental or biological sample using Benzothiazole-d4 as an internal standard.

References

- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exposure to benzotriazoles and benzothiazoles in Czech male population and its associations with biomarkers of liver function, serum lipids and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mac-mod.com [mac-mod.com]

- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deuterated Benzothiazole

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterated benzothiazole, focusing on its structural formula, physicochemical properties, synthesis, and its significant applications in drug discovery and development. The strategic replacement of hydrogen with deuterium can profoundly alter a molecule's metabolic fate, offering a powerful tool for optimizing pharmacokinetic profiles.

Structural Formula and Physicochemical Properties

The most common form of deuterated benzothiazole is Benzothiazole-d4 , where the four hydrogen atoms on the benzene ring are substituted with deuterium (D).

Structure of Benzothiazole-d4:

Figure 1: Chemical Structure of 4,5,6,7-tetradeuterio-1,3-benzothiazole.

The core structure consists of a five-membered thiazole ring fused to a deuterated benzene ring.[1] This isotopic substitution leads to a quantifiable increase in molecular weight and alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for the kinetic isotope effect.[2]

Quantitative Data Summary

The key physicochemical properties of Benzothiazole-d4 are summarized below, alongside data for its non-deuterated counterpart for comparison.

| Property | Benzothiazole-d4 | Benzothiazole (Non-deuterated) | Reference |

| Molecular Formula | C₇HD₄NS | C₇H₅NS | [3][4] |

| Molecular Weight | 139.21 g/mol | 135.19 g/mol | [3][4] |

| CAS Number | 194423-51-3 | 95-16-9 | [3] |

| Appearance | Light brown to brown oil | Colorless to yellow liquid | [5] |

| Boiling Point | ~227 °C (Predicted) | 227-228 °C | [4] |

| LogP | 2.30 (Predicted) | 2.01 | |

| Solubility | Slightly soluble in Chloroform, Methanol | Soluble in alcohol, carbon disulfide | [] |

Note: Some physical properties for the deuterated compound are predicted values due to limited experimental data in publicly available literature.

The Role of Deuteration in Drug Development

Deuteration is a strategic modification in medicinal chemistry used to improve a drug's metabolic profile. This is primarily achieved through the Kinetic Isotope Effect (KIE) .[]

The C-D bond is stronger and has a lower vibrational energy than the C-H bond, requiring more energy to break.[] Since many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the rate-limiting cleavage of a C-H bond, replacing it with a C-D bond can significantly slow down the rate of metabolism.[2][8]

This metabolic "shielding" can lead to:

-

Increased drug half-life and exposure (AUC).[9]

-

Reduced formation of toxic or inactive metabolites .[]

-

Lower required dosage and potentially less frequent administration.[]

-

Improved safety and tolerability profiles .[2]

The following diagram illustrates the logical relationship of how deuteration can protect a drug from metabolic breakdown.

Experimental Protocols: Synthesis of Benzothiazole

General Synthesis of 2-Substituted Benzothiazoles

This protocol describes the condensation of 2-aminothiophenol with an aldehyde, a common method for creating the benzothiazole core.[10]

Materials:

-

2-aminothiophenol

-

Aromatic or aliphatic aldehyde

-

Oxidizing agent (e.g., 30% H₂O₂/HCl mixture, DMSO)

-

Solvent (e.g., Ethanol, Dichloromethane)

-

(For purification) Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 2-aminothiophenol (1 equivalent) and the chosen aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst/Oxidant Addition: Slowly add the catalytic mixture of H₂O₂/HCl or another oxidizing system to the flask at room temperature.[10] The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture if an acid catalyst was used. Extract the product using an organic solvent like ethyl acetate or chloroform.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-substituted benzothiazole.[12]

To synthesize Benzothiazole-d4, one would start with deuterated 2-aminothiophenol (2-amino-3,4,5,6-d4-benzenethiol) and react it with a suitable one-carbon source like formic acid or its equivalent under cyclization conditions.

The general workflow for this synthesis is depicted below.

Applications in Signaling Pathway Analysis and Drug Discovery

Benzothiazole derivatives are known to interact with a wide range of biological targets and signaling pathways, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[13][14] Deuterated versions are particularly valuable as metabolic probes and internal standards for pharmacokinetic studies.[1]

Inhibition of Oncogenic Signaling Pathways

Many benzothiazole-based compounds have been developed as inhibitors of key proteins in cancer signaling. For example, they have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and the PI3K/AKT signaling pathways, both of which are critical for cancer cell survival and proliferation.[13][14][15]

The diagram below outlines a simplified representation of the STAT3 signaling pathway and indicates where benzothiazole inhibitors can intervene.

By using deuterated benzothiazole inhibitors in preclinical studies, researchers can more accurately quantify drug and metabolite levels in plasma and tissues, providing a clearer understanding of the compound's pharmacokinetics and its engagement with the target pathway in vivo.

References

- 1. Cas 194423-51-3,Benzothiazole-d4 | lookchem [lookchem.com]

- 2. Portico [access.portico.org]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activity of Benzothiazole and Its Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological activities of benzothiazole derivatives, with a special focus on their quantitative data, experimental methodologies, and the application of isotopic labeling in their study. We delve into the key signaling pathways modulated by these compounds and present detailed experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2][3] This privileged scaffold is present in numerous natural and synthetic molecules that exhibit a wide spectrum of pharmacological activities.[1][2][3] The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a diverse library of derivatives with fine-tuned biological profiles.[1][2] This guide will systematically review the key biological activities of benzothiazole derivatives, providing quantitative data and detailed experimental context to support ongoing research efforts.

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.[4]

Quantitative Anticancer Data

The anticancer potency of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of representative IC50 values for various derivatives against different cancer cell lines is presented in Table 1.

| Compound ID/Reference | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action/Target |

| Indole based hydrazine carboxamide scaffold 12[1] | HT29 (Human colon cancer) | 0.015 | Potent antitumor activity |

| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | HT-29 (Human colon cancer) | 0.024 | Antitumor activity |

| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | H460 (Human lung cancer) | 0.29 | Antitumor activity |

| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | A549 (Non-small cell lung cancer) | 0.84 | Antitumor activity |

| Chlorobenzyl indole semicarbazide benzothiazole 55[1][4] | MDA-MB-231 (Human breast cancer) | 0.88 | Antitumor activity |

| Methoxybenzamide benzothiazole 41 & Chloromethylbenzamide benzothiazole 42[1][4] | Various human cancer cell lines | 1.1 - 8.8 | Good anti-tumour potential in vitro |

| Compound 6b[5] | MCF-7 (Human breast cancer) | 5.15 | More potent than cisplatin |

| Compound 5c[5] | MCF-7 (Human breast cancer) | 7.39 | More potent than cisplatin |

| Compound 5d[5] | MCF-7 (Human breast cancer) | 7.56 | More potent than cisplatin |

| Compound 4[5] | MCF-7 (Human breast cancer) | 8.64 | More potent than cisplatin |

| Derivative 62[1] | A549 (Lung carcinoma) | 9.0 ± 1.0 µg/mL | Good anticancer activity |

| Chlorophenyl oxothiazolidine based benzothiazole 53[1][4] | HeLa (Human cervical cancer) | 9.76 | Effective anticancer activity |

| Derivative 61[1] | A549 (Lung carcinoma) | 10.67 ± 2.02 µg/mL | Good anticancer activity |

| Nitro-styryl containing benzothiazole derivative 57[1][6] | Pancreatic cancer cells | 27 ± 0.24 | Anticancer activity |

| Fluorostyryl benzothiazole derivative 58[1][6] | Pancreatic cancer cells | 35 ± 0.51 | Anticancer activity |

| Nitrobenzylidene containing thiazolidine derivative 54[1] | HEPG2 (Human liver cancer) | 0.048 (as 48 nM) | Anticancer activity |

| Compound A (nitro substituent)[2] | HepG2 (Hepatocellular carcinoma) | 56.98 (24h), 38.54 (48h) | Antiproliferative and cytotoxic properties |

| Compound B (fluorine substituent)[2] | HepG2 (Hepatocellular carcinoma) | 59.17 (24h), 29.63 (48h) | Antiproliferative and cytotoxic properties |

Table 1: IC50 Values of Representative Benzothiazole Derivatives Against Various Cancer Cell Lines.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 2.5 x 10^6 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours).[2] Include a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent).[7]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8][9]

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Benzothiazole derivatives have been developed as potent STAT3 inhibitors.[10]

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Their efficacy is often attributed to the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The antimicrobial activity of benzothiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 3[11] | E. coli | 25 |

| Compound 3[11] | B. subtilis | 25 |

| Compound 4[11] | S. aureus | 50 |

| Compound 4c[13] | E. coli | 50 |

| Compound 4b[13] | C. albicans | 50 |

| Compound 4c[13] | A. clavatus | 100 |

| Compound 16c[14] | S. aureus | 0.025 mM |

| Compound 16c[14] | S. mutans | 0.203 mM |

| Compounds 1, 2, 4, 5[15] | E. coli | 120 |

| Compound 18[15] | P. aeruginosa | 100 |

Table 2: MIC Values of Representative Benzothiazole Derivatives Against Various Microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Principle: A standardized suspension of the test microorganism is inoculated into microtiter plate wells containing serial dilutions of the antimicrobial agent. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.

Detailed Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Antimicrobial Action: Dihydroorotase Inhibition

One of the key mechanisms underlying the antibacterial activity of some benzothiazole derivatives is the inhibition of dihydroorotase, an essential enzyme in the de novo pyrimidine biosynthetic pathway.[11]

Caption: Inhibition of bacterial dihydroorotase by benzothiazole derivatives.

Neuroprotective Activity and Other Biological Effects

Benzothiazole derivatives have also demonstrated significant potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16][17] Additionally, various derivatives have shown anti-inflammatory, anticonvulsant, and other valuable pharmacological properties.[18]

Quantitative Data on Enzyme Inhibition

| Compound ID/Reference | Enzyme | IC50 Value (nM) |

| Compound 4f[16][17] | Acetylcholinesterase (AChE) | 23.4 ± 1.1 |

| Compound 4f[16][17] | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 |

| Compound 4m[16] | Acetylcholinesterase (AChE) | 27.8 ± 1.0 |

| Compound 4g[16] | Acetylcholinesterase (AChE) | 36.7 ± 1.4 |

| Compound 4n[16] | Acetylcholinesterase (AChE) | 42.1 ± 1.8 |

| Compound 4a[16] | Acetylcholinesterase (AChE) | 56.3 ± 2.5 |

| Compound 4m[16] | Monoamine Oxidase B (MAO-B) | 56.7 ± 2.2 |

| Compound 4h[16] | Acetylcholinesterase (AChE) | 64.9 ± 2.9 |

| Compound 4a[16] | Monoamine Oxidase B (MAO-B) | 67.4 ± 3.1 |

| Compound 4h[16] | Monoamine Oxidase B (MAO-B) | 85.1 ± 3.8 |

| Compound 4d[16] | Acetylcholinesterase (AChE) | 89.6 ± 3.2 |

| Compound 4k[16] | Acetylcholinesterase (AChE) | 102.5 ± 4.8 |

| Compound 4d[16] | Monoamine Oxidase B (MAO-B) | 109.7 ± 4.3 |

| Compound 4k[16] | Monoamine Oxidase B (MAO-B) | 124.3 ± 5.8 |

Table 3: IC50 Values of Benzothiazole Derivatives Against Enzymes Implicated in Neurodegenerative Diseases.

Experimental Protocol: Enzyme Inhibition Assay (Ellman's Method for Cholinesterase)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

Principle: The assay is based on the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of the benzothiazole derivative (inhibitor), acetylthiocholine iodide (substrate), DTNB, and the enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Pre-incubation: Pre-incubate the enzyme with the benzothiazole derivative for a specific period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the benzothiazole derivative. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Benzothiazole Isotopes in Biological Research

Isotopically labeled benzothiazole derivatives are invaluable tools in drug discovery and development, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of the distribution and target engagement of benzothiazole-based drugs in living organisms.

Application in PET Imaging

PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). Benzothiazole derivatives labeled with these isotopes have been developed as imaging agents for amyloid-β (Aβ) plaques in Alzheimer's disease and for imaging tumors.[19][20]

Radiosynthesis of an ¹⁸F-Labeled Benzothiazole Derivative

The synthesis of radiolabeled compounds requires specialized techniques to handle the short-lived isotopes and to achieve high radiochemical yields and purity.

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled benzothiazole derivative for PET imaging.

Experimental Details for Radiosynthesis of [¹⁸F]8 (an imidazo[2,1-b]benzothiazole derivative):

The precursor molecule (7) is reacted with [K+/2.2.2]¹⁸F– in a mixture of DMF:CH₃CN (1:5) at 120°C for 20 minutes.[19] This one-step procedure yields the desired ¹⁸F-labeled benzothiazole derivative ([¹⁸F]8).[19] The product is then purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical and chemical purity before its use in in vivo imaging studies.[19]

Conclusion

The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential for the development of new therapeutics for a range of diseases. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and the role of isotopic labeling in the study of these versatile compounds. The detailed information on signaling pathways and experimental protocols is intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the design and application of novel benzothiazole-based therapeutic agents.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. jnu.ac.bd [jnu.ac.bd]

- 8. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Deuterated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of deuterated aromatic compounds. It includes a review of their physicochemical properties, toxicological data, and the metabolic implications of deuteration, particularly relevant for drug development. Detailed experimental protocols for the synthesis and analysis of these compounds are also provided.

Introduction to Deuterated Aromatic Compounds

Deuterated aromatic compounds are valuable tools in pharmaceutical research, analytical chemistry, and materials science.[1] In these molecules, one or more hydrogen atoms on the aromatic ring are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[2][3] This isotopic substitution can lead to a significant kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[2] This property is particularly exploited in drug development to slow down metabolic processes, potentially improving a drug's pharmacokinetic profile and reducing the formation of toxic metabolites.[2][4] Deuterated compounds are also widely used as internal standards in mass spectrometry and as solvents in NMR spectroscopy.[5]

Physicochemical and Toxicological Data

The safety and handling of a deuterated aromatic compound are primarily dictated by the properties of the parent, non-deuterated molecule. However, subtle differences in physicochemical properties can exist. The following tables provide a comparative summary of key data for benzene and toluene and their deuterated counterparts.

Table 1: Comparative Physicochemical Properties

| Property | Benzene | Deuterated Benzene (Benzene-d6) | Toluene | Deuterated Toluene (Toluene-d8) |

| CAS Number | 71-43-2 | 1076-43-3[6] | 108-88-3 | 2037-26-5[7] |

| Molecular Formula | C₆H₆ | C₆D₆[6] | C₇H₈ | C₇D₈[8] |

| Molar Mass ( g/mol ) | 78.11 | 84.15[9] | 92.14 | 100.21[8] |

| Boiling Point (°C) | 80.1 | 79[6] | 110.6 | 109[7] |

| Melting Point (°C) | 5.5 | 7[6] | -95 | -85[7] |

| Flash Point (°C) | -11 | -11[6] | 4 | 4[7] |

| Density (g/cm³ at 20°C) | 0.876 | 0.950[6] | 0.867 | 0.94[7] |

Table 2: Comparative Toxicological Data

| Compound | Acute Oral LD50 (rat) | Acute Dermal LD50 (rabbit) |

| Benzene | 930 mg/kg[10] | >8260 mg/kg[11] |

| Deuterated Benzene (Benzene-d6) | >2000 mg/kg[12] | >8260 mg/kg[12] |

| Toluene | 636 mg/kg[13] | 14,100 mg/kg[13] |

| Deuterated Toluene (Toluene-d8) | 636 mg/kg[7] | No data available |

Note: The toxicity of deuterated aromatic compounds is generally considered to be comparable to their non-deuterated counterparts, with the primary hazard associated with the parent aromatic molecule.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the isotopic purity of deuterated compounds.

General Laboratory Practices

Standard prudent laboratory practices should always be followed. This includes:

-

Working in a well-ventilated area, preferably within a fume hood.[14]

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14]

-

Avoiding inhalation of vapors and direct contact with the skin and eyes.[15]

-

Washing hands thoroughly after handling.

Storage

Deuterated aromatic compounds, especially those used as NMR solvents, are often hygroscopic and can absorb atmospheric moisture, which can compromise their isotopic purity. Therefore:

-

Store containers in a cool, dry, and well-ventilated place, away from sources of ignition.[8]

-

Keep containers tightly sealed when not in use.[8]

-

For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Disposal

The disposal of deuterated aromatic compounds should be in accordance with local, state, and federal regulations for the corresponding non-deuterated hazardous waste.

-

Collect waste in appropriately labeled, sealed containers.

-

Do not mix with other waste streams unless compatible.

-

Deuterium itself is not considered a significant environmental pollutant.[14]

Experimental Protocols

Synthesis of a Deuterated Aromatic Compound: Deuteration of Naphthalene

This protocol describes a general method for the hydrogen-deuterium exchange of naphthalene using heavy water and a platinum catalyst.

Materials:

-

Naphthalene

-

Heavy water (D₂O)

-

5% Platinum on carbon (Pt/C)

-

Isopropanol

-

Decahydronaphthalene

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

-

High-pressure reactor

Procedure: [13]

-

Combine naphthalene (1.00 g, 7.80 mmol), 5% Pt/C (1.52 g, 0.390 mmol), heavy water (40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL) in a high-pressure reactor.[13]

-

Stir the mixture at 80°C for 24 hours.[13]

-

Cool the reactor to room temperature.

-

Add dichloromethane to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer.

-

Dry the organic layer over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain deuterated naphthalene.[13]

Analysis of Deuterium Incorporation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the percentage of deuterium incorporation.

Sample Preparation:

-

Accurately weigh a known amount of the deuterated aromatic compound.

-

Dissolve the sample in a suitable non-deuterated solvent (e.g., chloroform, not deuterated chloroform) to a known concentration.

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., mesitylene).

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum of the sample.

-

Integrate the signal corresponding to the aromatic protons of the deuterated compound and the signal of the internal standard.

-

The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signals on the aromatic ring to the integral of the internal standard, relative to a fully protonated standard.

²H (Deuterium) NMR Analysis:

-

For highly deuterated compounds, ²H NMR can be a more direct method.

-

Prepare the sample in a non-deuterated solvent.

-

Acquire a ²H NMR spectrum. The presence and integration of signals will confirm the positions and relative amounts of deuterium.

Metabolic Pathways and Safety Workflows

Metabolic Pathway of Benzene

The metabolism of benzene is a classic example of cytochrome P450-mediated oxidation. Understanding this pathway is crucial for assessing the toxicological implications of benzene and its deuterated analog.

References

- 1. Dermal Rabbit LD50 Definition | Law Insider [lawinsider.com]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Further evidence of benzene carcinogenicity. Results on Wistar rats and Swiss mice treated by ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 6. Toluene-d8, deuteration degree min. 99,5%, NMR spectroscopy grade, Spectrosol®, Methylbenzene deuterated - Scharlab [scharlab.com]

- 7. fishersci.com [fishersci.com]

- 8. Benzene-D6 CAS 1076-43-3 | 101789 [merckmillipore.com]

- 9. Toluene-Dâ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. fda.gov [fda.gov]

- 11. isotope.com [isotope.com]

- 12. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scientificlabs.com [scientificlabs.com]

- 14. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. superfund.berkeley.edu [superfund.berkeley.edu]

Methodological & Application

Application Note: Quantitative Analysis of Benzothiazole in Environmental Water Samples by LC-MS/MS Using Benzothiazole-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives are a class of heterocyclic compounds used in a variety of industrial applications, including as vulcanization accelerators in rubber production, as corrosion inhibitors, and in the manufacturing of pesticides and pharmaceuticals.[1][2] Their widespread use has led to their emergence as environmental contaminants, necessitating sensitive and robust analytical methods for their detection and quantification in various matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzothiazole in water samples. The use of a stable isotope-labeled internal standard, Benzothiazole-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

This method utilizes solid-phase extraction (SPE) to concentrate Benzothiazole from water samples, followed by analysis using a triple quadrupole LC-MS/MS system. Benzothiazole-d4 is added to all samples, calibrators, and quality controls at a constant concentration to serve as an internal standard. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Benzothiazole analytical standard (≥99% purity)

-

Benzothiazole-d4 (isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Oasis HLB SPE cartridges (or equivalent)

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzothiazole and Benzothiazole-d4 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Benzothiazole by serial dilution of the stock solution with 50:50 methanol:water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Benzothiazole-d4 stock solution with 50:50 methanol:water.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the Benzothiazole working standard solutions and a fixed amount of the Benzothiazole-d4 internal standard working solution into blank water samples to prepare calibration standards and QCs at low, medium, and high concentrations.

3. Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Loading: Load 100 mL of the water sample (spiked with internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the analytes with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 500 °C |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Benzothiazole | 136.0 | 109.0 | 65.0 | 20 |

| Benzothiazole-d4 | 140.0 | 113.0 | 69.0 | 20 |

Note: The MRM transitions for Benzothiazole-d4 are predicted based on the fragmentation of the unlabeled compound and a +4 Da shift for fragments containing the deuterated benzene ring.

Data Presentation

Table 1: Calibration Curve for Benzothiazole

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,800 | 1.522 |

| 100 | 152,100 | 50,300 | 3.024 |

| 500 | 760,500 | 49,900 | 15.241 |

-

Linearity (R²): >0.995

-

Limit of Quantification (LOQ): 1 ng/mL

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |

| Low | 3 | 2.91 | 4.8 | 97.0 |

| Medium | 75 | 76.8 | 3.2 | 102.4 |

| High | 400 | 392.4 | 2.5 | 98.1 |

Table 3: Recovery

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) (n=3) |

| Low | 3 | 92.5 |

| Medium | 75 | 95.1 |

| High | 400 | 94.3 |

Illustrative data based on typical LC-MS/MS method performance.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Benzothiazole.

Caption: Simplified diagram of a potential biological action of Benzothiazole derivatives.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Benzothiazole in environmental water samples. The use of Benzothiazole-d4 as an internal standard is crucial for achieving accurate results by correcting for potential variations during sample processing and analysis. The method demonstrates good linearity, precision, accuracy, and recovery over a relevant concentration range.

The choice of MRM transitions is critical for selectivity. The quantifier ion should be the most abundant and stable fragment, while the qualifier ion provides additional confirmation of the analyte's identity. The chromatographic conditions are optimized to ensure good peak shape and separation from potential matrix interferences.

While this application note focuses on environmental water samples, the methodology can be adapted for other matrices, such as soil, food, or biological fluids, with appropriate modifications to the sample preparation protocol. Further validation would be required for each new matrix to ensure the method's performance.

This application note details a robust and accurate LC-MS/MS method for the quantitative analysis of Benzothiazole using its deuterated analog, Benzothiazole-d4, as an internal standard. The provided protocols and data serve as a valuable resource for researchers and scientists involved in environmental monitoring, food safety, and pharmaceutical analysis.

References

Application Note: Enhancing Pharmacokinetic Profiles of Benzothiazole Derivatives through Strategic Deuteration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] However, the clinical utility of these compounds can be limited by suboptimal pharmacokinetic profiles, particularly rapid metabolism. This application note details a strategic approach to improve the metabolic stability and overall pharmacokinetics of a novel benzothiazole derivative, BZT-X, through selective deuteration. We provide a comprehensive protocol for a comparative pharmacokinetic study in a rodent model, from drug formulation and administration to bioanalytical quantification using LC-MS/MS. The presented data, although hypothetical, is representative of the expected outcomes from such a study and serves as a practical guide for researchers in the field.

Introduction

The benzothiazole moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][4] The metabolic fate of these compounds is often dictated by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.[5] One established strategy to mitigate these metabolic liabilities is the "deuterium switch," where hydrogen atoms at metabolically vulnerable positions are replaced with their stable isotope, deuterium.[6][7] The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[8] This can lead to a more favorable pharmacokinetic profile, including increased exposure (AUC), higher maximum concentration (Cmax), and a longer half-life (t1/2), ultimately allowing for lower or less frequent dosing.[9][10] This note outlines the application of this principle to a hypothetical benzothiazole derivative, BZT-X.

Experimental Design and Rationale

A comparative, parallel-group pharmacokinetic study is designed to evaluate the impact of deuteration on the metabolic profile of BZT-X in Sprague-Dawley rats. The deuterated analog, d3-BZT-X, has been synthesized with deuterium atoms replacing the hydrogens on a methoxy group, a common site of oxidative metabolism (O-demethylation).

Workflow for Comparative Pharmacokinetic Study

Caption: Workflow of the comparative pharmacokinetic study.

Detailed Experimental Protocols

Test Compounds and Formulation

-

BZT-X and d3-BZT-X: Synthesized and characterized to >98% purity.

-

Formulation for Intravenous (IV) Administration: 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

-

Formulation for Oral (PO) Administration: 10 mg/mL suspension in 0.5% methylcellulose in water.

Animal Husbandry

-

Species: Male Sprague-Dawley rats (n=6 per group), weight 200-250g.

-

Housing: Standard conditions with a 12-hour light/dark cycle.

-

Acclimatization: Minimum of 3 days prior to the study.

-

Fasting: Overnight fasting before dosing, with free access to water.

Drug Administration

-

IV Administration: 2 mg/kg via the tail vein.

-

PO Administration: 10 mg/kg via oral gavage.

Blood Sample Collection

-

Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Timepoints (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Procedure: Approximately 0.2 mL of blood collected from the jugular vein into tubes containing K2EDTA.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C. Plasma is harvested and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation: Protein precipitation is performed by adding 100 µL of acetonitrile (containing an internal standard) to 50 µL of plasma. Samples are vortexed and centrifuged. The supernatant is then diluted for injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for BZT-X, d3-BZT-X, and the internal standard.

-

Logical Flow of Bioanalysis

Caption: Bioanalytical sample processing and analysis workflow.

Results and Discussion

The pharmacokinetic parameters for BZT-X and d3-BZT-X following IV and PO administration are summarized below.

Table 1: Intravenous Pharmacokinetic Parameters (2 mg/kg)

| Parameter | BZT-X (Mean ± SD) | d3-BZT-X (Mean ± SD) | % Change |

| Cmax (ng/mL) | 1250 ± 180 | 1310 ± 210 | +4.8% |

| AUC_inf (ng*h/mL) | 2800 ± 450 | 5900 ± 720 | +110.7% |

| t1/2 (h) | 2.1 ± 0.4 | 4.5 ± 0.7 | +114.3% |

| CL (L/h/kg) | 0.71 ± 0.11 | 0.34 ± 0.06 | -52.1% |

| Vdss (L/kg) | 1.8 ± 0.3 | 1.9 ± 0.4 | +5.6% |

Table 2: Oral Pharmacokinetic Parameters (10 mg/kg)

| Parameter | BZT-X (Mean ± SD) | d3-BZT-X (Mean ± SD) | % Change |

| Cmax (ng/mL) | 890 ± 150 | 1650 ± 280 | +85.4% |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | +33.3% |

| AUC_inf (ng*h/mL) | 4500 ± 680 | 11800 ± 1500 | +162.2% |

| t1/2 (h) | 2.3 ± 0.5 | 4.8 ± 0.8 | +108.7% |

| F (%) | 32.1 | 50.0 | +55.8% |

The data clearly demonstrates the significant impact of deuteration on the pharmacokinetics of BZT-X. Following IV administration, d3-BZT-X exhibited a more than two-fold increase in both half-life (t1/2) and total exposure (AUC), coupled with a greater than 50% reduction in clearance (CL). This is a strong indication that the deuteration at the methoxy group successfully attenuated the rate of metabolic clearance. The volume of distribution (Vdss) remained largely unchanged, suggesting that deuteration did not alter the tissue distribution of the compound.

Upon oral administration, the benefits of deuteration were even more pronounced. The oral bioavailability (F) of d3-BZT-X increased to 50% from 32.1% for the parent compound. This improvement is likely due to a reduction in first-pass metabolism in the liver. The Cmax and AUC were substantially higher for the deuterated compound, indicating a greater and more sustained systemic exposure.

Conclusion

Strategic deuteration of the benzothiazole derivative BZT-X at a known metabolic soft spot resulted in a significant and favorable alteration of its pharmacokinetic profile. The reduced clearance and increased half-life and oral bioavailability of d3-BZT-X highlight the potential of this approach to enhance the therapeutic viability of promising drug candidates. The protocols and findings presented in this application note provide a robust framework for researchers to explore the utility of the deuterium-switching strategy in their own drug discovery and development programs. This method can be a valuable tool for optimizing drug-like properties and developing safer and more effective medicines.[6]

References

- 1. benthamscience.com [benthamscience.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Elucidating Metabolic Pathways of Benzothiazole Using Benzothiazole-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzothiazole-d4, a deuterated analog of benzothiazole, for in-depth metabolic pathway elucidation. The inclusion of a stable isotope label allows for the precise tracing of the parent compound and its metabolites, offering significant advantages in drug development and safety assessment.

Introduction

Benzothiazole and its derivatives are prevalent scaffolds in pharmaceuticals and industrial chemicals.[1][2][3] Understanding their metabolic fate is crucial for evaluating their efficacy, potential toxicity, and pharmacokinetic profiles.[4][5] The use of stable isotope-labeled compounds, such as Benzothiazole-d4, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides an effective strategy for tracking metabolic pathways.[6] The deuterium label results in a predictable mass shift, enabling the differentiation of the compound and its metabolites from endogenous molecules, thereby reducing background noise and improving detection sensitivity.[1]

Principle of Stable Isotope Labeling

The core principle behind using Benzothiazole-d4 is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down metabolic reactions at or near the site of deuteration.[1] This can lead to altered pharmacokinetic profiles and can help in identifying primary sites of metabolism.[1][7] By tracking the mass-shifted parent compound and its metabolites, researchers can gain a clearer picture of biotransformation, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Predicted Metabolic Pathway of Benzothiazole

Based on existing literature, the metabolism of benzothiazole is expected to involve several biotransformations. A key study in guinea pigs identified significant ring-cleavage products, indicating a major metabolic pathway.[8] The predicted pathway involves the formation of various metabolites through oxidation and conjugation.

References

- 1. bioscientia.de [bioscientia.de]

- 2. researchgate.net [researchgate.net]

- 3. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzothiazole-d4 in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals